7-(Morpholin-4-yl)-10-[4-(propan-2-yl)benzenesulfonyl]-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaene
Description
The compound, hereafter referred to as Compound A, features a complex polycyclic core with a 5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0²,⁶]dodeca-pentaene scaffold. Key substituents include a morpholin-4-yl group at position 7 and a 4-(propan-2-yl)benzenesulfonyl group at position 10. Its synthesis likely involves multi-step reactions, including sulfonylation and heterocyclic coupling, akin to methods described for related tricyclic systems . Structural characterization would employ X-ray crystallography (e.g., SHELX ) and spectroscopic techniques (IR, UV-Vis) .
Properties
IUPAC Name |
4-[10-(4-propan-2-ylphenyl)sulfonyl-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-yl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O3S2/c1-13(2)14-3-5-15(6-4-14)30(26,27)20-19-21-18(24-8-10-28-11-9-24)17-16(7-12-29-17)25(19)23-22-20/h3-7,12-13H,8-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAICUPCMRDGBSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=C(N3N=N2)C=CS4)N5CCOCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Morpholin-4-yl)-10-[4-(propan-2-yl)benzenesulfonyl]-5-thia-1,8,11,12-tetraazatricyclo[7300^{2,6}]dodeca-2(6),3,7,9,11-pentaene typically involves multi-step organic reactionsCommon reagents used in these reactions include various sulfonyl chlorides, morpholine, and thienopyrimidine derivatives .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of automated synthesis equipment and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
7-(Morpholin-4-yl)-10-[4-(propan-2-yl)benzenesulfonyl]-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaene undergoes various chemical reactions, including:
Oxidation: This reaction can modify the sulfonyl group, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine and thienopyrimidine moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfonyl group can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups into the molecule.
Scientific Research Applications
7-(Morpholin-4-yl)-10-[4-(propan-2-yl)benzenesulfonyl]-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaene has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in pathways involving kinases and other regulatory proteins.
Industry: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 7-(Morpholin-4-yl)-10-[4-(propan-2-yl)benzenesulfonyl]-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaene involves its interaction with specific molecular targets, such as enzymes and receptors. The compound acts as an inhibitor by binding to the active sites of these targets, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to effects such as reduced cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Structural and Functional Analogues
The table below compares Compound A with four structurally related compounds:
Key Findings from Comparative Analysis
Core Structure Variations: Compound A and B share the 5-thia-tetraazatricyclo core but differ in substituents. The morpholinyl group in A enhances polarity compared to B’s chlorophenylmethylamine, which may reduce solubility .
Substituent Effects :
- Sulfonyl groups in A and B confer electrophilic character, aiding in receptor binding. The isopropyl group in A may improve lipophilicity compared to B ’s benzene ring .
- Compound D ’s spiro architecture and benzothiazolyl group suggest applications in fluorescence-based assays, unlike A ’s tricyclic system .
Synthesis and Characterization :
- A and B likely use sulfonylation, while C and D require cyclocondensation or spiroannulation .
- X-ray crystallography (SHELX , ORTEP ) resolves bond lengths and angles, critical for confirming A ’s stereochemistry. Computational tools like Multiwfn could further analyze electron density distribution.
Biological and Physicochemical Properties: No direct bioactivity data exist for A, but analogs like B and D show promise in targeting enzyme inhibitors or fluorescent probes . Predicted solubility aligns with substituent polarity: A > D > B > C.
Biological Activity
The compound 7-(Morpholin-4-yl)-10-[4-(propan-2-yl)benzenesulfonyl]-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaene , identified by CAS number 892739-02-5 , is a complex organic molecule with potential biological applications. Its unique structural features suggest various pharmacological activities worth exploring.
Chemical Structure and Properties
This compound has a molecular formula of and a molecular weight of 443.5 g/mol . The intricate arrangement of its atoms suggests potential interactions with biological targets that could lead to significant therapeutic effects.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₁N₅O₃S₂ |
| Molecular Weight | 443.5 g/mol |
| CAS Number | 892739-02-5 |
The biological activity of this compound is hypothesized to arise from its ability to interact with specific enzymes and receptors within biological systems. Preliminary studies indicate that it may exhibit:
- Enzyme Inhibition : Similar compounds have shown promising results as inhibitors of various enzymes such as acetylcholinesterase (AChE) and urease, which are critical in several physiological processes and disease mechanisms .
- Antibacterial Activity : The sulfonamide group within the structure is known for its antibacterial properties, potentially making this compound effective against certain bacterial strains .
Biological Activity Studies
Recent studies have evaluated the biological activities of similar compounds with structural similarities to our target compound. These studies provide insights into the expected efficacy and potential therapeutic applications.
Antibacterial Activity
Research indicates that sulfonamide derivatives often exhibit moderate to strong antibacterial activity against various pathogens. For instance:
- Compounds tested against Salmonella typhi and Bacillus subtilis showed significant inhibitory effects .
Enzyme Inhibition
The compound's structure suggests potential as an enzyme inhibitor:
- One study reported strong inhibitory activity against urease with IC₅₀ values significantly lower than standard reference compounds .
Case Studies
- Study on Sulfonamide Derivatives : A series of synthesized sulfonamide compounds were evaluated for their pharmacological effectiveness. The results demonstrated that modifications in the sulfonamide group significantly influenced their antibacterial and enzyme inhibitory activities.
- Docking Studies : Computational docking studies have been employed to predict the binding affinity of similar compounds to target enzymes and receptors. These studies revealed favorable interactions between the sulfonamide moiety and active sites of enzymes like AChE .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
